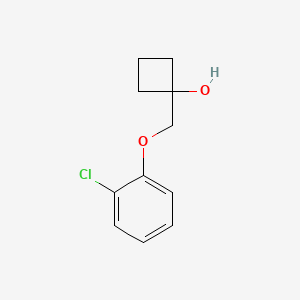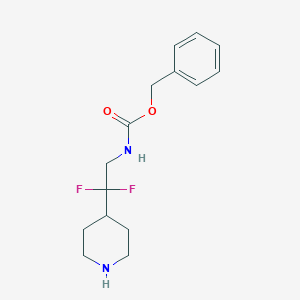
4-Aminobut-2-en-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobut-2-en-1-ol hydrochloride is a chemical compound with the molecular formula C4H10ClNO It is a hydrochloride salt of 4-aminobut-2-en-1-ol, which is an organic compound containing both an amino group and an alcohol group
準備方法
Synthetic Routes and Reaction Conditions
4-Aminobut-2-en-1-ol hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-phthalimidobut-2-yn-1-ol with hydrazine hydrate, followed by treatment with hydrochloric acid. The reaction conditions typically involve heating the mixture under reflux and then crystallizing the product from methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-Aminobut-2-en-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated amines.
Substitution: Various substituted amines or amides.
科学的研究の応用
4-Aminobut-2-en-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Aminobut-2-en-1-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
類似化合物との比較
Similar Compounds
4-Aminobut-2-yn-1-ol hydrochloride: Similar structure but with a triple bond instead of a double bond.
4-Aminobut-2-en-1-ol: The free base form without the hydrochloride salt.
4-Aminobutanol: A saturated analog with no double bond.
Uniqueness
4-Aminobut-2-en-1-ol hydrochloride is unique due to its combination of an amino group and an alcohol group with a double bond, which provides distinct reactivity and potential for various applications compared to its analogs .
特性
分子式 |
C4H10ClNO |
|---|---|
分子量 |
123.58 g/mol |
IUPAC名 |
(E)-4-aminobut-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-2-4-6;/h1-2,6H,3-5H2;1H/b2-1+; |
InChIキー |
GZFFGGSJDOWSQZ-TYYBGVCCSA-N |
異性体SMILES |
C(/C=C/CO)N.Cl |
正規SMILES |
C(C=CCO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


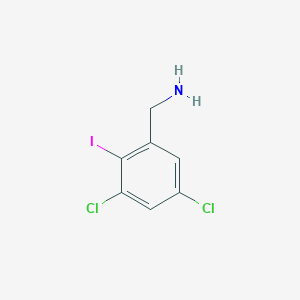
![6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13338949.png)
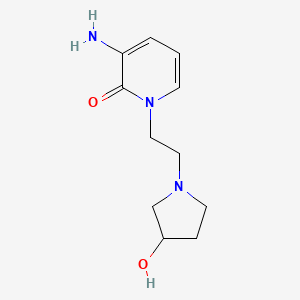
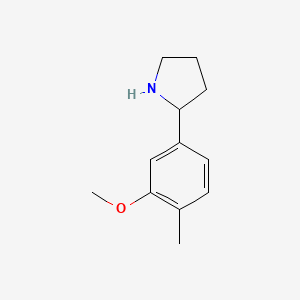
![1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13338960.png)
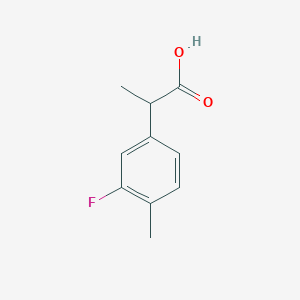
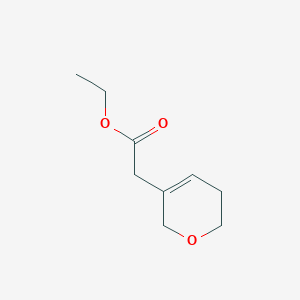
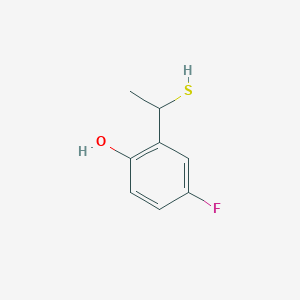
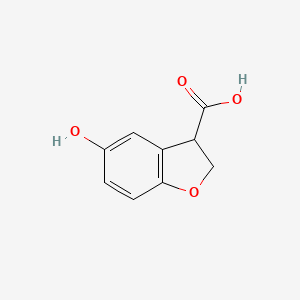
![(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol](/img/structure/B13338989.png)
![Spiro[indene-1,3'-pyrrolidin]-3(2H)-one](/img/structure/B13339000.png)
![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
